methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate
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Overview
Description
METHYL 2-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanoacryloyl group and a chlorinated dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyanoacryloyl intermediate: This step involves the reaction of a suitable cyanoacrylate precursor with a chlorinated dimethoxyphenyl compound under controlled conditions.
Coupling with methyl 2-aminobenzoate: The cyanoacryloyl intermediate is then coupled with methyl 2-aminobenzoate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced cyanoacryloyl compounds.
Scientific Research Applications
METHYL 2-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The cyanoacryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The chlorinated dimethoxyphenyl moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOATE: can be compared with other cyanoacryloyl derivatives and chlorinated phenyl compounds.
Similar compounds: include METHYL 2-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOATE analogs with different substituents on the phenyl ring or variations in the cyanoacryloyl group.
Uniqueness
The uniqueness of METHYL 2-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H17ClN2O5 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-17-10-12(9-15(21)18(17)27-2)8-13(11-22)19(24)23-16-7-5-4-6-14(16)20(25)28-3/h4-10H,1-3H3,(H,23,24)/b13-8+ |
InChI Key |
GNEGOVJYDYDNFM-MDWZMJQESA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)Cl)OC |
Origin of Product |
United States |
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